molecular formula C9H9ClN4 B11894056 6-Chloro-5-methylquinazoline-2,4-diamine CAS No. 63770-43-4

6-Chloro-5-methylquinazoline-2,4-diamine

Cat. No.: B11894056
CAS No.: 63770-43-4
M. Wt: 208.65 g/mol
InChI Key: NHLMUZZILBPPDZ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which consists of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amides or amines. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide under acidic conditions to yield quinazoline derivatives

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the use of metal catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce the chlorine and methyl groups .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups .

Scientific Research Applications

6-Chloro-5-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylquinazoline: Lacks the diamine groups but shares the quinazoline core.

    5-Methylquinazoline-2,4-diamine: Similar structure but without the chlorine atom.

    6-Phenylquinazoline-2,4-diamine: Contains a phenyl group instead of a chlorine atom.

Uniqueness

6-Chloro-5-methylquinazoline-2,4-diamine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63770-43-4

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-5-methylquinazoline-2,4-diamine

InChI

InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14)

InChI Key

NHLMUZZILBPPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl

Origin of Product

United States

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